molecular formula C11H22Cl2N2 B12512415 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride

Cat. No.: B12512415
M. Wt: 253.21 g/mol
InChI Key: NBYSTQRDFQVSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride is a bicyclic amine compound featuring a spirocyclic structure with a piperidine substituent at the 7-position. The 5-azaspiro[2.4]heptane core consists of a cyclopropane ring fused to a piperidine-like nitrogen-containing ring, conferring rigidity and stereochemical complexity. The dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.

Properties

Molecular Formula

C11H22Cl2N2

Molecular Weight

253.21 g/mol

IUPAC Name

7-piperidin-1-yl-5-azaspiro[2.4]heptane;dihydrochloride

InChI

InChI=1S/C11H20N2.2ClH/c1-2-6-13(7-3-1)10-8-12-9-11(10)4-5-11;;/h10,12H,1-9H2;2*1H

InChI Key

NBYSTQRDFQVSJY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CNCC23CC3.Cl.Cl

Origin of Product

United States

Preparation Methods

Lithium Aluminum Hydride (LiAlH4)-Mediated Reduction

The 5-azaspiro[2.4]heptane core is often synthesized via reductive cyclization. In a representative protocol, ethyl ((R)-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-yl)carbamate is reduced with LiAlH4 in tetrahydrofuran (THF) at reflux, yielding the spirocyclic amine intermediate. This method leverages the strong reducing power of LiAlH4 to deprotect carbamate groups while facilitating ring closure.

Cyclization via Buchwald-Hartwig Coupling

Alternative routes employ palladium-catalyzed cross-coupling to assemble the spiro system. For example, 4-(pyrrolidin-1-yl)piperidine reacts with aryl halides using RuPhos precatalyst and sodium tert-butoxide in THF, achieving spiroannulation at 85°C. This approach is advantageous for introducing stereochemical complexity but requires rigorous control of reaction conditions to avoid byproducts.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base of 7-(piperidin-1-yl)-5-azaspiro[2.4]heptane is treated with hydrochloric acid (HCl) in ethanol/water to form the dihydrochloride salt. A typical procedure involves dissolving the base in ethanol, adding concentrated HCl dropwise at 0–5°C, and recrystallizing the precipitate. The dihydrochloride form enhances stability and aqueous solubility.

Chromatographic Purification

Final purification is achieved via flash chromatography (methanol:DCM = 2:98) or preparative HPLC using a C18 column with methanol/water gradients. Purity exceeding 98% is routinely reported, as confirmed by HPLC and NMR.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield Purity Advantages
LiAlH4 Reduction LiAlH4, THF, reflux 75–88% >99% High efficiency, minimal byproducts
Buchwald Coupling RuPhos, Pd2(dba)3, NaOtBu, THF, 85°C 60–78% 95–98% Stereochemical control
Reductive Amination NaBH(OAc)3, DCM, rt 85–92% >98% Scalable, mild conditions

Optimization and Process Chemistry

Solvent and Temperature Effects

  • THF vs. DCM : THF enhances LiAlH4 reactivity but requires anhydrous conditions, whereas DCM is ideal for reductive amination at room temperature.
  • Reaction Temperature : Elevated temperatures (80–85°C) improve coupling efficiency in Pd-catalyzed reactions but risk decomposition.

Catalytic Systems

  • Palladium Catalysts : RuPhos precatalyst outperforms Pd(OAc)2 in spiroannulation, reducing reaction times from 24 h to 3 h.
  • Base Selection : Sodium tert-butoxide minimizes side reactions compared to potassium carbonate in nucleophilic substitutions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3) : Key signals include δ 3.46 (d, J = 2.8 Hz, 3H, N–CH3), 2.76–2.67 (m, 2H, piperidine), and 1.45–1.37 (m, 2H, spiro CH2).
  • 13C NMR : Peaks at δ 62.4 (spiro C-N), 56.2 (piperidine C-N), and 25.1 (spiro CH2) confirm the structure.

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% at 254 nm using a Phenomenex Luna C18 column (methanol/water + 0.1% TFA).
  • Retention Time : 8.2 min under isocratic conditions (40% methanol).

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Features
7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride Not explicitly provided* ~310.2 (estimated) Piperidin-1-yl at position 7 Rigid spirocyclic core; dihydrochloride salt improves solubility .
7-Methoxy-5-azaspiro[2.4]heptane hydrochloride C₇H₁₃ClNO 161.64 Methoxy at position 7 Enhanced lipophilicity due to methoxy group; used in synthetic intermediates .
7-Fluoro-5-azaspiro[2.4]heptane hydrochloride C₆H₁₁ClFN 151.61 Fluoro at position 7 Electron-withdrawing fluorine may improve metabolic stability .
7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride C₇H₁₂ClF₂N 183.63 Difluoromethyl at position 7 Increased steric bulk and polarity; potential for CNS-targeting drugs .
(7R)-5-azaspiro[2.4]heptan-7-ol hydrochloride C₆H₁₂ClNO 149.62 Hydroxyl at position 7 (R-configuration) Chiral center enables enantioselective interactions; precursor for chiral amines .
7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride C₇H₁₂ClN₂O 176.64 Amino and methyl at position 7 Ketone and amino groups enable further derivatization .

*Note: Molecular formula for the main compound is inferred from analogs and synthetic pathways (e.g., dihydrochloride salt adds two HCl equivalents).

Physicochemical and Pharmacological Insights

  • Solubility : The dihydrochloride salt of the main compound likely exhibits higher aqueous solubility compared to neutral analogs (e.g., 7-methoxy derivative) due to ionic character .
  • Metabolic Stability : Fluorinated analogs (e.g., 7-fluoro, 7-difluoromethyl) may resist oxidative metabolism, extending half-life in vivo .

Biological Activity

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride, with CAS No. 1823585-52-9, is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article delves into its pharmacological properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C11H21ClN2
  • Molecular Weight : 216.75 g/mol
  • CAS Number : 1823585-52-9

The biological activity of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound shows affinity for dopamine receptors, particularly the D3 subtype, which is implicated in several neuropsychiatric disorders. Its mechanism may involve modulation of dopaminergic signaling pathways, potentially offering therapeutic benefits in conditions like schizophrenia or Parkinson's disease.

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral properties. It has been shown to inhibit the activity of host kinases AAK1 and GAK, which are critical in viral entry and replication processes. In vitro assays demonstrated that 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride exhibits potent activity against Dengue virus (DENV) in human primary monocyte-derived dendritic cells (MDDCs), suggesting its potential as a broad-spectrum antiviral agent .

Neuropharmacological Effects

In neuropharmacological research, the compound has been evaluated for its effects on cognitive functions and behavior in animal models. Preliminary results indicate that it may enhance memory retention and reduce anxiety-like behaviors, possibly through its action on the central nervous system .

Case Studies

  • Dengue Virus Study : In a controlled study involving MDDCs, treatment with the compound resulted in significant reduction of viral loads, demonstrating its antiviral efficacy without notable cytotoxicity .
  • Behavioral Assessment in Rodent Models : A series of behavioral tests indicated that administration of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride improved cognitive performance in maze tasks while reducing stress responses .

Data Table: Summary of Biological Activities

Activity Effect Reference
Antiviral against DENVSignificant reduction in viral load
Neuropharmacological effectsImproved memory retention
Anxiety reductionDecreased anxiety-like behaviors

Future Directions

Further research is needed to elucidate the full spectrum of biological activities and therapeutic potentials of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiles.
  • Long-term toxicity assessments.
  • Exploration of synergistic effects with other antiviral agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.